N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide
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Overview
Description
N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide is a complex organic compound that features an adamantane moiety, a morpholine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane framework can be constructed through total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . The morpholine ring is introduced via nucleophilic substitution reactions, and the nitrobenzamide group is incorporated through nitration and subsequent amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The process would also need to address the handling of potentially hazardous reagents and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions include the corresponding amine derivatives and substituted morpholine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the morpholine ring and nitrobenzamide group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
1-Adamantanamine: Known for its antiviral properties.
2-(Adamantan-1-YL)ethanol: Used in the synthesis of various pharmaceuticals.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: A compound with similar structural features and potential biological activities.
Uniqueness
N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide is unique due to the combination of its adamantane, morpholine, and nitrobenzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H31N3O4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C23H31N3O4/c27-22(24-4-3-23-13-16-9-17(14-23)11-18(10-16)15-23)20-12-19(26(28)29)1-2-21(20)25-5-7-30-8-6-25/h1-2,12,16-18H,3-11,13-15H2,(H,24,27) |
InChI Key |
PMZCRKCSQZWJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NCCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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